N-(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group
Preparation Methods
One common method for synthesizing such compounds is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.
Industry: The compound’s unique chemical properties may make it useful in industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
- (4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine
- (4-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanamine These compounds share structural similarities but differ in the functional groups attached to the pyridine ring. The presence of the methanesulfonamide group in this compound distinguishes it from these similar compounds, potentially leading to different chemical properties and applications.
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-propan-2-yloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-12-11(14-19(3,15)16)10(6-7-13-12)18-9-4-5-9/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
NOHNCUOHZSMABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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